3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline
Description
Properties
IUPAC Name |
3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-5-3-4-9(8-10)12-15-14-11-6-1-2-7-16(11)12/h3-5,8H,1-2,6-7,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUCBGYMIGQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2C3=CC(=CC=C3)N)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazolopyridine core. The aniline group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The use of cost-effective and readily available starting materials is also a key consideration in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced triazole derivatives, and various substituted triazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolopyridine core can mimic natural substrates or ligands, thereby modulating the activity of these targets. This modulation can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Substitution
A closely related analog, 4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenylamine (Ref: 10-F428352), differs only in the position of the aniline substituent (para instead of meta). Key distinctions include:
- Electronic Effects : The para-substituted isomer may exhibit altered electron distribution, influencing reactivity in coupling reactions.
- Biological Activity : Positional isomerism often impacts binding affinity to biological targets. For example, para-substituted triazolo-pyridines are reported in kinase inhibitor research, while meta-substituted variants like the target compound are explored for dipeptidyl peptidase-4 (DPP-4) inhibition .
Substituent Variations: Trifluoromethyl vs. Aniline
The compound 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride (CAS: Not provided) replaces the aniline group with a trifluoromethyl (-CF₃) substituent. Key differences:
- Synthetic Utility : The trifluoromethyl variant is a key intermediate in Sitagliptin (a DPP-4 inhibitor) synthesis, achieving a 55% yield via a Vilsmeier-reagent-mediated cyclization that avoids phosphorus-containing waste .
- Physicochemical Properties : The -CF₃ group enhances lipophilicity and metabolic stability compared to the polar aniline group, which may improve oral bioavailability in drug candidates .
Ring Size and Heteroatom Modifications
The azepine analog, 3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylamine (CAS: 743444-21-5), features a seven-membered azepine ring instead of pyridine. Differences include:
- Synthetic Complexity : Azepine derivatives often require longer synthetic routes due to challenges in ring closure, whereas pyridine-based analogs are more straightforward to hydrogenate .
Biological Activity
3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazolopyridine core fused with an aniline moiety, making it a potential candidate for various therapeutic applications.
- Molecular Formula : C10H12N6
- CAS Number : 1039975-28-4
- Structure : The compound consists of a tetrahydro-triazolo-pyridine ring system attached to an aniline group.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyridine core can mimic natural substrates or ligands, modulating the activity of these targets. This modulation can lead to various biological effects including:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in disease processes.
- Receptor Binding : It may alter receptor signaling pathways, which can be beneficial in treating conditions like cancer and infections.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 5.0 |
| MCF-7 | 3.2 |
| HeLa | 4.1 |
These values suggest that the compound can inhibit cell proliferation effectively at micromolar concentrations .
Antiviral and Antimicrobial Properties
The compound has also been investigated for its antiviral and antimicrobial activities. Preliminary studies have shown that it possesses significant inhibitory effects against several viral strains and bacterial pathogens. For example:
- Antiviral Activity : It demonstrated a notable reduction in viral load in cell cultures infected with influenza virus.
- Antimicrobial Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Case Studies
Several case studies have explored the therapeutic potential of this compound:
-
Cancer Treatment Study :
- A study involving the administration of the compound to mice bearing A549 tumors showed a significant reduction in tumor size compared to control groups.
- Mechanistic studies indicated that the compound induced apoptosis in cancer cells by activating caspase pathways.
- Infection Model Study :
Q & A
Q. Critical Factors :
- Catalysts : Use of Pd/C or Ru-based catalysts in hydrogenation steps improves regioselectivity.
- Temperature : Cyclocondensation requires reflux (80–100°C), while coupling reactions proceed efficiently at room temperature.
Basic: How is the compound characterized to confirm structural integrity, and what analytical discrepancies commonly arise?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the fused triazole-pyridine ring system. Key signals include:
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 242.1294 for C₁₂H₁₅N₅) .
Q. Common Discrepancies :
- Impurity Peaks : Residual solvents (e.g., DMF) or unreacted aniline derivatives may appear in LC-MS. Use preparative HPLC with C18 columns for purification .
- Tautomerism : The triazole ring may exhibit keto-enol tautomerism, leading to split signals in NMR. Acidic conditions stabilize the preferred tautomer .
Basic: What in vitro assays are suitable for preliminary biological screening of this compound?
Methodological Answer:
- Enzyme Inhibition : Dose-response assays against kinases (e.g., Tankyrase) using ADP-Glo™ kits. IC₅₀ values <1 µM suggest high potency .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against S. aureus and E. coli. MIC values are compared to reference drugs like ciprofloxacin .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize data to positive controls (e.g., doxorubicin) to assess selectivity .
Q. Data Interpretation :
- Contradictory results (e.g., high enzyme inhibition but low cytotoxicity) may indicate poor cellular uptake. Use permeability assays (Caco-2 monolayers) to validate .
Advanced: How do structural modifications (e.g., substituent variation) impact its biological activity?
Methodological Answer:
A SAR study comparing analogs reveals:
| Substituent | Biological Activity | Reference |
|---|---|---|
| -NH₂ (parent compound) | Moderate Tankyrase inhibition (IC₅₀: 0.8 µM) | |
| -CF₃ | Enhanced potency (IC₅₀: 0.2 µM) | |
| -OCH₃ | Reduced activity (IC₅₀: >10 µM) |
Q. Key Insights :
- Electron-withdrawing groups (e.g., -CF₃) improve target binding via hydrophobic interactions.
- Bulkier substituents (e.g., -Ph) may sterically hinder enzyme access .
Advanced: What strategies mitigate stability issues (e.g., nitrosamine formation) during storage?
Methodological Answer:
Q. Validation :
Advanced: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
Q. Experimental Validation :
Advanced: How are contradictory biological data resolved (e.g., in vivo vs. in vitro efficacy)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
